molecular formula C7H7FO3S B1316080 2-Fluoro-4-methylsulfonylphenol CAS No. 398456-87-6

2-Fluoro-4-methylsulfonylphenol

Cat. No. B1316080
M. Wt: 190.19 g/mol
InChI Key: OVEMQCGVMRIIHW-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylsulfonylphenol is an organic compound with the molecular formula C7H7FO3S . It has a molecular weight of 190.2 .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-methylsulfonylphenol is 1S/C7H7FO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 . The linear formula is C7H7FO3S .


Physical And Chemical Properties Analysis

2-Fluoro-4-methylsulfonylphenol has a molecular weight of 190.19 g/mol. The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

COX-2 Inhibition

A study by Zarghi et al. (2009) demonstrated the synthesis of 1, 3-benzthiazinan-4-ones with a methyl sulfonyl pharmacophore, including derivatives containing 2-fluoro-4-methylsulfonylphenol. These compounds were evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity, identifying one derivative as a potent and selective COX-2 inhibitor. This highlights the potential use of 2-fluoro-4-methylsulfonylphenol derivatives in the development of anti-inflammatory drugs (Zarghi et al., 2009).

Lithium Battery Materials

Kobayashi et al. (2003) explored the direct fluorination of compounds, including those related to 2-fluoro-4-methylsulfonylphenol, for applications in lithium ion batteries. The study involved the synthesis of fluorinated compounds expected to serve as additives, enhancing the performance and stability of lithium batteries. This research underscores the relevance of fluorinated sulfonated compounds in advancing lithium battery technology (Kobayashi et al., 2003).

Organic Synthesis and Diels–Alder Reactions

Shastin et al. (2008) reported a synthetic pathway to α-fluoro-β-arylvinyl sulfones, employing reactions with sodium 4-methylphenylsulfinate. The resulting α-fluoro-β-arylvinyl sulfones were utilized as dienophiles in Diels–Alder reactions, demonstrating the utility of fluorinated sulfone derivatives, such as those derived from 2-fluoro-4-methylsulfonylphenol, in constructing complex organic frameworks (Shastin et al., 2008).

Medicinal Chemistry Applications

Research by Pesti et al. (2000) involved the functionalization of 2-fluoro-4-methylpyridine, closely related to 2-fluoro-4-methylsulfonylphenol, to synthesize drug candidates like 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543). This compound was studied as a cognition enhancer, indicating the potential of fluorinated sulfonated compounds in the development of novel therapeutic agents (Pesti et al., 2000).

Safety And Hazards

2-Fluoro-4-methylsulfonylphenol is classified as an irritant . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Future Directions

The future directions for the use and study of 2-Fluoro-4-methylsulfonylphenol are not clear from the available information. It is currently available for research use , but more studies are needed to understand its potential applications.

properties

IUPAC Name

2-fluoro-4-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEMQCGVMRIIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583139
Record name 2-Fluoro-4-(methanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methylsulfonylphenol

CAS RN

398456-87-6
Record name 2-Fluoro-4-(methanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-(4-methylsulfonyl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A stirred mixture of sodium methane sulfinic acid (51.0 g, 4.009 equivalents), 4-bromo-2-fluorophenol (23.8 g, 1.000 equivalent), copper(I) trifluoromethanesulfonate benzene complex (6.28 g, 0.1001 equivalents), N,N′-dimethylethylenediamine (DMEDA, 2.2 g, 0.2003 equivalents), and dimethylsulfoxide (DMSO, 104 g) was heated under nitrogen at 130°-135° C. for 18 hours. Substantially all of the DMSO solvent was then removed from the reaction mixture by rotary evaporation at 1 torr with a 120° C. oil bath. To the brown oily distillation residue were added ethyl acetate (90 g) and water (100 g). After the resulting mixture had been heated and agitated to facilitate dissolution of the reaction mixture in the two liquid phases, it was filtered through a coarse sintered glass filter funnel containing a Whatman filter paper disc and 30 g of Celite. Addition of concentrated aqueous HCl (20 g) to the filtrate lowered the pH of the aqueous phase to less than 3. The phases were separated, and the aqueous phase was extracted two more times with ethyl acetate (90 g each). The combined organic phases were extracted with three 100-gram-portions of 1 M aqueous NaOH to extract the sodium salt of the phenoxide product into the aqueous phase. The aqueous phases were combined, acidified with cooling and concentrated aqueous HCl (40 g) to a pH less than 3, and then extracted with four 90-gram-portions of ethyl acetate to return the product as the free phenol to the organic phase. The organic phases were combined, dried over magnesium sulfate (15 grams), filtered, and concentrated by rotary evaporation at reduced pressure to provide product (4) (16.6 g, 70% yield) as a clear orange to brown oil, which solidified on standing.
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70%

Synthesis routes and methods IV

Procedure details

A solution of 2-fluoro-4-methanesulfonyl-1-methoxy-benzene (1.00 g, 4.9 mmol) in a mixture of 48% aqueous HBr (3 mL) and 33% HBr in acetic acid (1.5 mL) was heated at reflux for 20 h. The reaction mixture was cooled to room temperature and extracted with ethyl acetate. The organic layer was dried (sodium sulfate), filtered, evaporated and chromatographed, eluting with 30% ethyl acetate/hexanes, to give 2-fluoro-4-methanesulfonyl-phenol (800 mg, 86%) as a white solid. Mass spectrum (APCI) m/z M−H=189.
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Synthesis routes and methods V

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To a stirred solution of the product from Step B (480 mg, 2.35 mmol) in dichloromethane (10 mL) was added boron tribromide (12.0 mL, 1.0 M in dichloromethane, 12.0 mmol) at −78° C. The reaction was then allowed to warm to room temperature slowly. After stirring at room temperature for 12 h, the reaction was concentrated under reduced pressure and the residue was purified by flash chromatography (silica gel, 50:50 hexanes/ethyl acetate) to give the desired compound.
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480 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Darout, RP Robinson, KF McClure… - Journal of Medicinal …, 2013 - ACS Publications
… To a solution of 4,6-dichloro-5-methylpyrimidine (700 mg, 4.29 mmol) and 2-fluoro-4-methylsulfonylphenol (743 mg, 3.91 mmol) and CH 3 CN (15.8 mL) in a 20 mL microwave vial was …
Number of citations: 34 pubs.acs.org

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